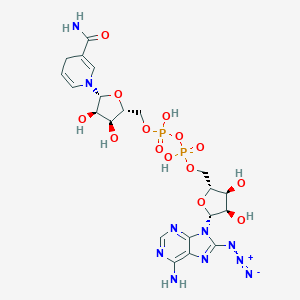

Nicotinamide 8-azidoadenine dinucleotide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinamide 8-azidoadenine dinucleotide (NAAD) is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential applications in scientific research. NAAD is a dinucleotide derivative of nicotinamide adenine dinucleotide (NAD), which is involved in various metabolic processes within the cell. The synthesis of NAAD involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring.

Mecanismo De Acción

Nicotinamide 8-azidoadenine dinucleotide acts as a competitive inhibitor of DNA ligase by binding to the enzyme's active site. Nicotinamide 8-azidoadenine dinucleotide competes with NAD for binding to the enzyme, thereby preventing the formation of the ligase-adenylate intermediate, which is essential for the ligation of DNA strands. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide results in the accumulation of DNA strand breaks, which can be used to study the role of the enzyme in DNA repair and replication.

Biochemical and Physiological Effects

Nicotinamide 8-azidoadenine dinucleotide has been shown to have various biochemical and physiological effects, including the inhibition of DNA ligase, the induction of DNA damage, and the modulation of cellular metabolism. Nicotinamide 8-azidoadenine dinucleotide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways, including the p53 pathway. The induction of DNA damage by Nicotinamide 8-azidoadenine dinucleotide has been used to study the role of DNA damage response pathways in cellular homeostasis and disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nicotinamide 8-azidoadenine dinucleotide has several advantages as a research tool, including its specificity for DNA ligase, its ability to induce DNA damage, and its potential for studying various biological processes. However, Nicotinamide 8-azidoadenine dinucleotide has some limitations, including its instability in solution, its potential toxicity, and its limited availability.

Direcciones Futuras

Nicotinamide 8-azidoadenine dinucleotide has several potential future directions in scientific research, including the development of novel Nicotinamide 8-azidoadenine dinucleotide analogs with improved stability and specificity for DNA ligase, the application of Nicotinamide 8-azidoadenine dinucleotide in the study of DNA damage response pathways, and the use of Nicotinamide 8-azidoadenine dinucleotide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of Nicotinamide 8-azidoadenine dinucleotide in conjunction with other research tools, such as CRISPR-Cas9, could provide new insights into the mechanisms of DNA repair and replication.

Métodos De Síntesis

The synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring. This modification can be achieved through various chemical reactions, including the use of azide reagents and enzymes. One of the commonly used methods for the synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the use of azide-modified nicotinamide adenine dinucleotide (NAD-azide) and adenosine deaminase enzyme. The enzyme catalyzes the deamination of adenosine to inosine, resulting in the formation of Nicotinamide 8-azidoadenine dinucleotide.

Aplicaciones Científicas De Investigación

Nicotinamide 8-azidoadenine dinucleotide has been extensively used in scientific research as a tool for studying various biological processes, including DNA replication, transcription, and repair. Nicotinamide 8-azidoadenine dinucleotide has been shown to be a potent inhibitor of DNA ligase, an enzyme that plays a critical role in DNA repair and replication. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide has been used to study the mechanism of action of the enzyme and its role in DNA repair and replication.

Propiedades

Número CAS |

134388-69-5 |

|---|---|

Nombre del producto |

Nicotinamide 8-azidoadenine dinucleotide |

Fórmula molecular |

C21H28N10O14P2 |

Peso molecular |

706.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

Clave InChI |

TVIGBUPFTOPLFH-NAJQWHGHSA-N |

SMILES isomérico |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

SMILES canónico |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |

Otros números CAS |

134388-69-5 |

Sinónimos |

(A)-8-azido-NAD+ 8-azido-NAD 8-N3-NAD nicotinamide 8-azidoadenine dinucleotide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)

![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)